Di-n-butyl diacetoxy tin is an organotin compound with the molecular formula and a molecular weight of 351.03 g/mol. It is classified as a dialkyl tin compound, which are organotin compounds characterized by the presence of two alkyl groups attached to a tin atom. This compound is primarily used in various industrial applications, including as a catalyst in polymerization processes, and in organic synthesis.
Di-n-butyl diacetoxy tin is synthesized from dibutyl tin oxide and acetic acid. It falls under the broader category of organotin compounds, which are known for their diverse applications in chemistry and industry. The compound is often utilized in catalysis due to its ability to facilitate chemical reactions, particularly those involving carbon-tin bonds.
The synthesis of di-n-butyl diacetoxy tin can be achieved through several methods:
Di-n-butyl diacetoxy tin features a central tin atom bonded to two butyl groups and two acetoxy groups. The structure can be represented as follows:
The spatial arrangement around the tin atom allows for various coordination geometries, influencing its reactivity and interaction with other chemical species.
Di-n-butyl diacetoxy tin participates in several types of chemical reactions:
The mechanism of action for di-n-butyl diacetoxy tin involves its ability to coordinate with various substrates through its tin atom. This coordination facilitates several chemical transformations:
Relevant analyses show that the compound exhibits moderate toxicity, typical for organotin compounds, necessitating careful handling .
Di-n-butyl diacetoxy tin finds applications across various scientific fields:
Alkyl group redistribution represents a critical pathway for synthesizing diorganotin compounds like di-n-butyl diacetoxy tin (DBTA), particularly when conventional esterification routes yield insufficient purity. This method involves the controlled reorganization of alkyl groups on tin centers under high-temperature conditions to achieve precise molecular configurations. In industrial practice, alkyl redistribution enables the conversion of mixed alkyltin species into symmetrical diorganotin derivatives through thermally induced rearrangement reactions [4].
A patented methodology demonstrates this approach by subjecting a mixture of mono- and trialkyltin acetates to 250°C for 30 minutes under nitrogen atmosphere. This process achieves remarkable product selectivity of 96.3% DBTA through thermodynamic equilibration, as verified by quantitative ¹H- and ¹¹⁹Sn-NMR analysis. The redistribution mechanism proceeds via a four-center transition state where alkyl groups exchange between tin centers, favoring the formation of the symmetrical dialkyl species due to its superior thermodynamic stability [4]. This technique circumvents the equilibrium limitations of direct esterification methods and enables the utilization of byproduct streams from other organotin manufacturing processes.
Table 1: Alkyl Redistribution Reaction Parameters for DBTA Synthesis
Parameter | Conditions | Impact on Yield/Purity |
---|---|---|
Temperature | 250°C | Higher temperature accelerates equilibration |
Reaction Time | 30 minutes | Optimal for complete redistribution |
Atmosphere | Nitrogen inert gas | Prevents oxidative decomposition |
Product Distribution | 96.3% DBTA | Thermodynamically favored isomer |
Analytical Control | ¹¹⁹Sn-NMR monitoring | Confirms symmetrical structure |
Continuous-flow chemistry presents transformative opportunities for enhancing the catalytic efficiency and sustainability of DBTA synthesis. Unlike batch reactors, microreactors enable precise control over critical parameters including flow rates, temperature gradients, residence times, and stoichiometric ratios at the microscale. Research on analogous tin-catalyzed systems reveals that mixing intensity constitutes the paramount optimization parameter, with inefficient reagent contacting directly leading to byproduct formation and diminished catalyst performance [2]. Computational fluid dynamics simulations of esterification reactions indicate that segmented flow patterns (gas-liquid Taylor flow) enhance mass transfer coefficients by 2-3 orders of magnitude compared to conventional stirred tanks, substantially accelerating reaction kinetics [7].
Advanced flow reactor designs incorporate immobilized tin catalysts on polymeric hollow fibers, creating integrated reaction-separation units. These engineered composite hollow fibers (typically polyamide-imide based) provide high surface-area supports for covalent catalyst anchoring, effectively eliminating tin leaching below 5 ppm while maintaining catalytic activity over 200 operational hours. The implementation of in-line analytical technologies (e.g., FTIR, UV-Vis) enables real-time monitoring of acetic acid consumption and DBTA formation, facilitating immediate parameter adjustments when deviations from optimal conditions occur [2] [7]. Notably, flow systems incorporating an in-line methanol quench stage demonstrate 99% conversion of dibutyltin oxide within 60 seconds residence time – a dramatic improvement over batch processes typically requiring 2-3 hours for equivalent conversions [2].
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